6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]
Description
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] is a spirocyclic compound characterized by a bicyclo[3.1.0]hexane core fused with a 1,3-dioxolane ring at the 2,2'-positions. This structure introduces significant ring strain due to the cyclopropane moiety in the bicyclo[3.1.0]hexane system, combined with the rigidity of the spiro-fused dioxolane ring.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-7(6-5(1)10-6)8-3-4-9-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFTXCNZIJLWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C1O3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane] typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods
. These suppliers offer custom synthesis and bulk manufacturing services to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Introduction to 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. With a molecular formula of and a molecular weight of 142.15 g/mol, this compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Organic Synthesis
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] serves as a valuable building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions such as oxidation, reduction, and substitution .
Common Reactions
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Produces alcohols or alkanes.
- Substitution : Results in functionalized derivatives.
Biological Research
Research is ongoing to explore the biological activities of this compound, including its interactions with biomolecules. Preliminary studies suggest potential pharmacological properties that could be harnessed for therapeutic applications .
Material Science
In industry, 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] is utilized in the development of new materials and chemical products due to its distinctive chemical properties .
Case Study 1: Organic Synthesis
A study demonstrated the use of 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] as a precursor for synthesizing complex organic molecules through multi-step synthesis pathways involving oxidation and substitution reactions.
Research published in a peer-reviewed journal highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Bicyclo Systems
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one
- Structure: Features a norbornane (bicyclo[2.2.1]heptane) core fused with a 1,3-dioxolane ring.
- Key Differences :
- Applications : Identified in plant extracts with reported anticancer and antimalarial properties .
Spiro[bicyclo[3.1.0]hexane-6,2'-[1,3]dioxolane]
Functionalized Derivatives
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]
- Structure : Replaces the dioxolane ring with a pyrimidine ring.
- Demonstrated antiproliferative activity against cancer cell lines (e.g., K562, HeLa) .
Bicyclo[3.1.0]hexane-Based Nucleosides
- Structure : Bicyclo[3.1.0]hexane fused with sugar moieties.
- Key Differences: Planarity of the bicyclic system influences anti-HIV activity (e.g., North-D4T derivatives in ). Substituent positions (e.g., 5'-OH) modulate adenosine A3 receptor affinity (Ki = 0.38 µM in ).
Spirocyclic Compounds with Alternative Ring Systems
Biological Activity
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by a bicyclic framework with dioxolane and oxaspiro functionalities, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| CAS Number | 40025-75-0 |
| Appearance | Oil |
| Purity | 95% |
Biological Activity Overview
Recent studies have explored the biological activity of compounds related to the bicyclo[3.1.0]hexane framework, particularly focusing on their antitumor properties.
Antitumor Activity
Research has demonstrated that derivatives of bicyclo[3.1.0]hexane exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the effects of several heterocyclic compounds containing spirofused structures similar to 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]. The results indicated that these compounds had IC₅₀ values ranging from 4.2 to 24.1 μM across different cell lines, including:
- HeLa (cervical carcinoma)
- K562 (human erythroleukemia)
- CT26 (mouse colon carcinoma)
- Jurkat (T lymphocyte)
- Vero (African green monkey kidney)
The most effective compounds induced apoptosis and altered cell cycle distribution, leading to an accumulation of cells in the SubG1 phase, which is indicative of cell death .
The mechanisms underlying the biological activity of these compounds include:
- Induction of Apoptosis: The treated cells showed significant morphological changes, such as the disappearance of actin filaments and reduced cellular motility.
- Cell Cycle Arrest: The compounds caused cell cycle arrest in the SubG1 phase, leading to increased apoptosis rates.
- Cytoskeletal Disruption: Observations from confocal microscopy revealed that treatment with these compounds led to changes in cytoskeletal morphology, impacting cell structure and function .
Case Studies
Several case studies have highlighted the effectiveness of 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] and its analogs:
-
In Vitro Studies:
- A series of tests on HeLa and CT26 cells showed that treatment with specific derivatives resulted in a drastic reduction in cell viability and motility.
- The most potent derivatives were further analyzed for their effects on cytoskeletal integrity and apoptosis markers.
- In Vivo Studies:
Q & A
Basic: What are the primary synthetic strategies for constructing the 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] scaffold?
The synthesis typically involves intramolecular cyclopropanation and spiro-ring formation . For example:
- Step 1 : Generate a bicyclo[3.1.0]hexane precursor via carbene-mediated cyclopropanation of diazo intermediates .
- Step 2 : Introduce the 1,3-dioxolane ring through a spiro-cyclization reaction, often using diols or epoxides under acidic or oxidative conditions .
- Key Considerations : Solvent polarity and temperature critically influence cyclopropane stability and spiro-junction regioselectivity .
Advanced: How can chemoselective functionalization be achieved at the cyclopropane ring tip in 6-Oxaspiro derivatives?
Functionalization requires cross metathesis followed by diastereoselective cyclopropanation :
- Method : React a terminal olefin on the bicyclo[3.1.0]hexane precursor with Grubbs catalyst to install substituents. Subsequent carbene-mediated cyclization ensures stereochemical control at the cyclopropane tip .
- Challenge : Electron-withdrawing groups (e.g., -CN, -COOR) may trigger competing [3+2] cycloadditions instead of cyclopropanation. Mitigate this by optimizing carbene precursors (e.g., diazoacetates) and reaction kinetics .
Basic: What are the dominant conformations of the bicyclo[3.1.0]hexane core in this compound?
X-ray crystallography reveals a flattened boat conformation for the bicyclo[3.1.0]hexane system, with the five-membered ring adopting partial planarity (dihedral angles ~150°). This distortion arises from strain in the fused cyclopropane and dioxolane rings .
Implications : Conformational rigidity influences reactivity, e.g., nucleophilic attack at the dioxolane oxygen is sterically hindered .
Advanced: What are the ring-opening pathways of the dioxolane moiety under nucleophilic conditions?
The 1,3-dioxolane ring undergoes acid- or base-catalyzed cleavage :
- Acidic Conditions : Protonation of the dioxolane oxygen leads to oxocarbenium ion formation, which reacts with nucleophiles (e.g., H2O, alcohols) to yield α-heterofunctionalized β’-hydroxy ketones .
- Basic Conditions : Strong bases (e.g., DIBAL-H) induce ring-opening at C-4, producing 2,2-disubstituted oxetanes. This pathway is proposed to involve an oxocarbenium intermediate stabilized by the bicyclo system’s rigidity .
Advanced: How does the planarity of the bicyclo[3.1.0]hexane system influence biological activity in nucleoside analogs?
Flattening the bicyclo[3.1.0]hexane core enhances anti-HIV activity by:
- Improved Base Pairing : Planar systems align nucleobases (e.g., thymine, adenine) optimally for binding to viral reverse transcriptase .
- Reduced Steric Hindrance : North- and South-configured bicyclohexene nucleosides (e.g., North-D4T) show restored activity due to pseudosugar planarity favoring the anti-conformation of the nucleobase .
Advanced: What strategies ensure stereochemical fidelity during the synthesis of enantiomerically pure derivatives?
Chiral Pool Synthesis and asymmetric catalysis are key:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,2R,5R)-bicyclo[3.1.0]hexanol) to control stereochemistry during Mitsunobu coupling or cyclopropanation .
- Catalytic Methods : Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) induce enantioselectivity in carbene-transfer reactions .
Basic: Which computational methods predict the stability and reactivity of 6-Oxaspiro derivatives?
- DFT Calculations : Model transition states for cyclopropanation and spiro-ring formation using B3LYP/6-31G(d) to assess energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for strained bicyclo systems .
Basic: What spectroscopic techniques are critical for structural elucidation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
